Acetylalanine 4-nitroanilide

Übersicht

Beschreibung

Acetylalanine 4-nitroanilide, also known as this compound, is a useful research compound. Its molecular formula is C11H13N3O4 and its molecular weight is 251.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Acetylalanine 4-nitroanilide, also known as Ac-Ala-pNA or (S)-2-Acetamido-N-(4-nitrophenyl)propanamide, primarily targets the enzyme Acylpeptide hydrolase (APEH) . APEH is a member of the prolyl-oligopeptidase class, with a unique substrate specificity . It has been suggested to have a potential oncogenic role .

Mode of Action

The compound Ac-Ala-pNA interacts with APEH by serving as a chromogenic substrate . The aminopeptidase activity of APEH is measured spectrophotometrically using Ac-Ala-pNA . The reaction mixture containing pure APEH is preincubated at 37 °C for 2 minutes .

Biochemical Pathways

The interaction of Ac-Ala-pNA with APEH affects the proteostasis network, a complex network of quality-control processes that regulate the fate of proteins from synthesis to degradation within the cells . Proteolytic enzymes, such as APEH, are essential in carrying out and regulating a plethora of different biological processes such as gene expression, differentiation, and cell death .

Result of Action

The interaction of Ac-Ala-pNA with APEH can lead to significant cellular effects. For instance, in SAOS-2 osteosarcoma cells, a peptide named Ala 3, which was designed from the lead compound SsCEI 4 and screened for APEH inhibition, markedly reduced cell viability via deregulation of the APEH-proteasome system . Furthermore, flow cytometric analysis revealed that Ala 3 anti-proliferative effects were closely related to the activation of a caspase-dependent apoptotic pathway .

Action Environment

The action of Ac-Ala-pNA is likely influenced by various environmental factors within the cell. For example, the proteostasis network, which is affected by Ac-Ala-pNA, is a critical factor in avoiding cellular dysfunction and the propagation of many diseases Therefore, any changes in this network, such as those caused by oxidative stress or other cellular disruptions, could potentially influence the action, efficacy, and stability of Ac-Ala-pNA

Biochemische Analyse

Biochemical Properties

Acetylalanine 4-nitroanilide plays a crucial role in biochemical reactions as a substrate for acylaminoacyl peptidases, such as acyl peptide hydrolase. These enzymes catalyze the hydrolysis of the compound, releasing p-nitroaniline, which can be measured spectrophotometrically. Acyl peptide hydrolase degrades monomeric and oligomeric amyloid-beta peptides, highlighting its importance in neurodegenerative disease research . The interaction between this compound and acyl peptide hydrolase is characterized by the enzyme’s ability to cleave the N-terminal acetylated alanine residue, releasing the chromogenic p-nitroaniline.

Cellular Effects

This compound influences various cellular processes by serving as a substrate for proteases involved in protein turnover and degradation. In osteosarcoma cells, inhibition of acylpeptide hydrolase using this compound has been shown to reduce cell viability and induce apoptosis through the activation of caspase-dependent pathways . This compound’s impact on cell signaling pathways, gene expression, and cellular metabolism underscores its potential as a tool for studying protease function and regulation in different cell types.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with acyl peptide hydrolase, where it acts as a substrate for the enzyme’s catalytic activity. The enzyme cleaves the N-terminal acetylated alanine residue, releasing p-nitroaniline. This reaction can be monitored spectrophotometrically, providing insights into enzyme kinetics and inhibition. The inhibition of acyl peptide hydrolase by this compound disrupts the proteasome system, leading to the accumulation of misfolded proteins and subsequent cellular stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but its activity may decrease over extended periods. Long-term studies have shown that the inhibition of acyl peptide hydrolase by this compound can lead to sustained cellular stress and altered protein homeostasis . These temporal effects are crucial for understanding the compound’s long-term impact on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different concentrations. At lower doses, the compound effectively inhibits acyl peptide hydrolase activity without causing significant toxicity. Higher doses may lead to adverse effects, including cellular toxicity and disruption of normal physiological processes . Understanding the dosage effects is essential for optimizing the use of this compound in preclinical studies and ensuring its safety and efficacy.

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation and turnover. The compound interacts with acyl peptide hydrolase, which catalyzes the hydrolysis of N-terminal acetylated peptides, releasing N-acetylated amino acids . This interaction plays a critical role in maintaining protein homeostasis and regulating metabolic flux. The compound’s involvement in these pathways highlights its importance in studying protease function and metabolic regulation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by its affinity for these transporters, affecting its overall activity and function . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical assays and ensuring accurate interpretation of experimental results.

Subcellular Localization

This compound’s subcellular localization is primarily cytoplasmic, where it interacts with acyl peptide hydrolase and other proteases involved in protein degradation . The compound’s activity and function can be influenced by its localization, with potential targeting signals or post-translational modifications directing it to specific cellular compartments. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and optimizing its use in research applications.

Biologische Aktivität

Acetylalanine 4-nitroanilide (AcApNA) is a synthetic compound that has garnered attention for its biological activity, particularly in the context of enzyme interactions and potential therapeutic applications. This article delves into the biological activity of AcApNA, focusing on its mechanisms of action, enzymatic interactions, and implications for drug development.

Chemical Structure and Properties

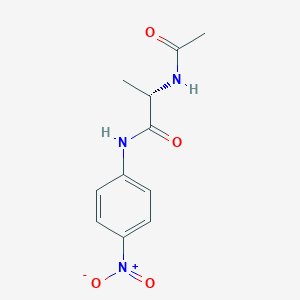

AcApNA is an N-acetyl derivative of alanine linked to a 4-nitroaniline moiety. Its structure can be represented as follows:

This compound is primarily used as a substrate in biochemical assays to study various enzyme activities, particularly those involving serine proteases and esterases.

AcApNA has been identified as a substrate for several enzymes, notably acylpeptide hydrolase (APEH) and oxidized protein hydrolase (OPH). These enzymes are crucial in the hydrolysis of N-acylated peptides, which can affect protein turnover and function in biological systems.

-

Acylpeptide Hydrolase (APEH) :

- APEH catalyzes the hydrolysis of AcApNA, releasing p-nitroaniline, which can be quantitatively measured. This reaction is significant for understanding how N-acylated peptides are processed in cells.

- Studies have shown that APEH activity is influenced by various factors such as pH and the presence of specific inhibitors, which can modulate the hydrolysis rate of AcApNA .

- Oxidized Protein Hydrolase (OPH) :

Enzymatic Assays

AcApNA is frequently used in enzymatic assays to measure the activity of APEH and OPH. The following table summarizes key findings from studies utilizing AcApNA as a substrate:

Case Studies

A significant case study highlighted the role of AcApNA in cancer research. In prostate cancer models, it was found that LNCaP cells exhibited approximately 40% higher OPH activity compared to normal prostate epithelial cells. This suggests that AcApNA could be utilized as a biomarker or therapeutic target in cancers characterized by elevated OPH levels .

Research Findings

Recent research has focused on the implications of using AcApNA in drug development:

- Prodrug Development : The hydrolytic properties of AcApNA make it an attractive candidate for prodrug formulations aimed at enhancing bioavailability and targeting specific tissues .

- Photodynamic Therapy : Studies have indicated that derivatives of ALA (aminolevulinic acid), including acetylated forms like AcApNA, can enhance porphyrin production in photodynamic therapy applications. This could lead to improved therapeutic outcomes in treating tumors .

Wissenschaftliche Forschungsanwendungen

Biochemical Assays

Substrate for Enzyme Activity Measurement

Acetylalanine 4-nitroanilide is widely utilized as a substrate in enzyme assays, particularly for proteases. When cleaved by proteases, it releases 4-nitroaniline, which can be quantified colorimetrically due to its yellow color. The intensity of this color change correlates directly with the enzyme's activity, allowing researchers to assess kinetic properties effectively .

Case Study: Acylpeptide Hydrolase Activity

In a study investigating acylpeptide hydrolase (ACPH) activity, this compound was used to measure enzyme kinetics in cell lysates. The release of 4-nitroaniline was monitored spectrophotometrically, demonstrating the compound's effectiveness as a substrate for studying proteolytic enzymes .

Drug Development

Potential Therapeutic Applications

this compound has been explored for its potential in drug development, particularly as a prodrug in chemotherapy. Research indicates that derivatives of this compound could serve as effective chemotherapeutic agents for prostate cancer by exploiting their interaction with oxidized protein hydrolase (OPH), which is overexpressed in certain tumor cells .

Clinical Relevance in Autoimmune Diseases

Additionally, this compound has shown promise in treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. Its anticholinergic properties may provide symptomatic relief for patients suffering from respiratory disorders related to these conditions .

Analytical Chemistry

Use in Chromatography and Spectrophotometry

The compound is employed in analytical chemistry for the quantification of amino acids and peptides. Its ability to provide accurate characterization makes it valuable in both research and clinical settings .

Research on Protein Interactions

Studying Protein-Ligand Interactions

this compound aids researchers in studying protein-ligand interactions, crucial for understanding biological processes and designing targeted therapies. Its structural mimicry of natural substrates allows for effective modeling of these interactions .

Educational Purposes

Teaching Tool in Biochemical Techniques

In academic settings, this compound is often used as a teaching tool to demonstrate enzyme kinetics and biochemical techniques. This hands-on approach enhances students' understanding of complex biochemical concepts through practical application .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Biochemical Assays | Substrate for measuring protease activity through colorimetric assays |

| Drug Development | Potential use as a prodrug for chemotherapy and treatment of autoimmune diseases |

| Analytical Chemistry | Utilized for quantifying amino acids and peptides via chromatography and spectrophotometry |

| Research on Protein Interactions | Supports studies on protein-ligand interactions essential for drug design |

| Educational Purposes | Used as a practical tool in academic laboratories to teach enzyme kinetics |

Analyse Chemischer Reaktionen

Enzymatic Hydrolysis

This compound serves as a substrate for acylpeptide hydrolase (APEH) , a serine protease.

Reaction :

Key Features :

- Hydrolysis occurs at the amide bond, releasing yellow 4-nitroaniline detectable at 405 nm .

- Used to quantify APEH activity in biochemical assays .

Kinetic Parameters :

| Property | Value (Representative Study) |

|---|---|

| (Michaelis constant) | 0.2–0.5 mM (varies by enzyme source) |

| Optimal pH | 7.5–8.5 |

| Temperature range | 25–37°C |

Role in Prodrug Activation Mechanisms

Acetylalanine 4-nitroanilide mimics prodrug structures requiring enzymatic cleavage for activation:

Mechanistic Insights :

- In malaria research, analogous compounds are cleaved by host-derived enzymes to release therapeutic agents .

- Stereospecificity : Only L-amino acid derivatives are hydrolyzed, as shown in studies using D-enantiomer controls .

Applications :

- Development of 5-aminolevulinic acid (ALA) prodrugs for photodynamic therapy .

- Monitoring protease activity in cancer cell lines .

Stability and Reaction Interference

- Acid Sensitivity : Decomposes in strong acidic conditions (e.g., concentrated H₂SO₄)1.

- Thermal Stability : Stable at room temperature but degrades upon prolonged heating (>60°C) .

Comparative Reactivity in Analogous Compounds

| Derivative | Hydrolysis Rate Relative to this compound |

|---|---|

| Ac-Met-4-nitroanilide | 1.5× faster |

| Ac-Phe-4-nitroanilide | 0.7× slower |

| Unacetylated analogs | No detectable hydrolysis |

Eigenschaften

IUPAC Name |

(2S)-2-acetamido-N-(4-nitrophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c1-7(12-8(2)15)11(16)13-9-3-5-10(6-4-9)14(17)18/h3-7H,1-2H3,(H,12,15)(H,13,16)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYZSYDGJGVCHS-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10189532 | |

| Record name | Acetylalanine 4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35978-75-7 | |

| Record name | Acetylalanine 4-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035978757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylalanine 4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-acetylalanine 4-nitroanilide help researchers study N-acetylalanine aminopeptidase?

A1: N-acetylalanine 4-nitroanilide acts as a chromogenic substrate for N-acetylalanine aminopeptidase. This means that when the enzyme cleaves the N-acetylalanine moiety from the molecule, it releases 4-nitroaniline. This product can be easily detected and quantified through spectrophotometry due to its distinct absorbance properties. Therefore, researchers can use N-acetylalanine 4-nitroanilide to measure the activity of the N-acetylalanine aminopeptidase enzyme, determine its kinetic parameters (such as Km and Vmax), and study the factors that influence its activity [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.